molecular formula C7H14ClNO3 B1384062 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2044712-62-9

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1384062
CAS No.: 2044712-62-9
M. Wt: 195.64 g/mol
InChI Key: JIYODOUCISNAMR-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and methyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyrrolidine ring .

Scientific Research Applications

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyrrolidine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11)3-5(9)4-8(7)2;/h5,9H,3-4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYODOUCISNAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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